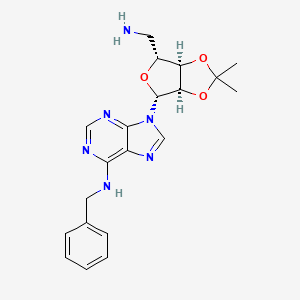

N-Benzyl-5'-amino-2'-O,3'-O-isopropylidene-5'-deoxyadenosine

CAS No.:

Cat. No.: VC19753159

Molecular Formula: C20H24N6O3

Molecular Weight: 396.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H24N6O3 |

|---|---|

| Molecular Weight | 396.4 g/mol |

| IUPAC Name | 9-[(3aR,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-N-benzylpurin-6-amine |

| Standard InChI | InChI=1S/C20H24N6O3/c1-20(2)28-15-13(8-21)27-19(16(15)29-20)26-11-25-14-17(23-10-24-18(14)26)22-9-12-6-4-3-5-7-12/h3-7,10-11,13,15-16,19H,8-9,21H2,1-2H3,(H,22,23,24)/t13-,15-,16-,19-/m1/s1 |

| Standard InChI Key | CXSROOKSAJRFTC-NVQRDWNXSA-N |

| Isomeric SMILES | CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)CN)C |

| Canonical SMILES | CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)CN)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features an adenine base linked to a modified ribose moiety. Key structural modifications include:

-

5'-Deoxy-5'-amino substitution: The hydroxyl group at the 5'-position of ribose is replaced by an amino group (), which is further protected by a benzyl group () .

-

2'-O,3'-O-Isopropylidene protection: A cyclic acetal formed between the 2'- and 3'-hydroxyls enhances stability during synthetic reactions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 396.44 g/mol | |

| Purity | ≥98% | |

| Storage Conditions | -20°C | |

| Safety Phrases | Avoid skin/eye contact (24/25) |

The benzyl group enhances solubility in organic solvents, while the isopropylidene acetal prevents undesired side reactions at the 2'- and 3'-positions . Spectroscopic characterization, including -NMR and mass spectrometry, confirms the integrity of these functional groups .

Synthesis and Characterization

Synthetic Strategy

The synthesis involves multi-step protection and functionalization of adenosine derivatives, drawing parallels to methodologies reported for related compounds :

Ribose Protection

The 2'- and 3'-hydroxyls of ribose are protected as an isopropylidene acetal using acetone under acidic conditions, a common strategy in nucleoside chemistry . This step ensures regioselective reactivity at the 5'-position.

5'-Deoxygenation and Amination

5'-Deoxyadenosine intermediates, such as 5'-iodo-5'-deoxyadenosine (CAS 4099-81-4), serve as precursors . Nucleophilic substitution replaces the 5'-iodo group with an amino group using ammonia or benzylamine, followed by benzylation to yield the final product .

Benzyl Protection

The 5'-amino group is benzylated via alkylation with benzyl bromide, enhancing stability and facilitating subsequent coupling reactions .

Analytical Validation

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at 396.44 [M+H] .

-

NMR Spectroscopy: -NMR reveals characteristic signals for the benzyl group (δ 7.2–7.4 ppm) and isopropylidene methyl groups (δ 1.3–1.5 ppm) .

Applications in Biochemical Research

Oligonucleotide Synthesis

The 5'-amino group enables conjugation to phosphoramidites or solid supports, making this compound valuable for synthesizing modified oligonucleotides . For example, phosphorothiolate linkages incorporating 5'-amino derivatives enhance nuclease resistance in therapeutic RNAs .

Prodrug Development

Photocaging strategies, analogous to those described for 2'-amino-5'- O-photocaged nucleotides, could utilize the benzyl group as a photolabile protecting group for controlled drug release .

Enzyme Inhibition Studies

The deoxygenated ribose mimics deoxyribose, potentially inhibiting enzymes like ribonucleotide reductase. Such applications are inferred from studies on 5'-deoxyadenosine analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume